

A Comparative Guide to the Efficacy of Isocycloheximide and Other Glutarimide Antibiotics

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Compound of Interest

Compound Name: **Isocycloheximide**

Cat. No.: **B1218742**

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This guide provides a comprehensive comparison of the efficacy of **Isocycloheximide** and other notable glutarimide antibiotics, including Cycloheximide, Lactimidomycin, Sparsomycin, Gladiostatin, and 9-methylstreptimidone. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective resource for research and development in this field.

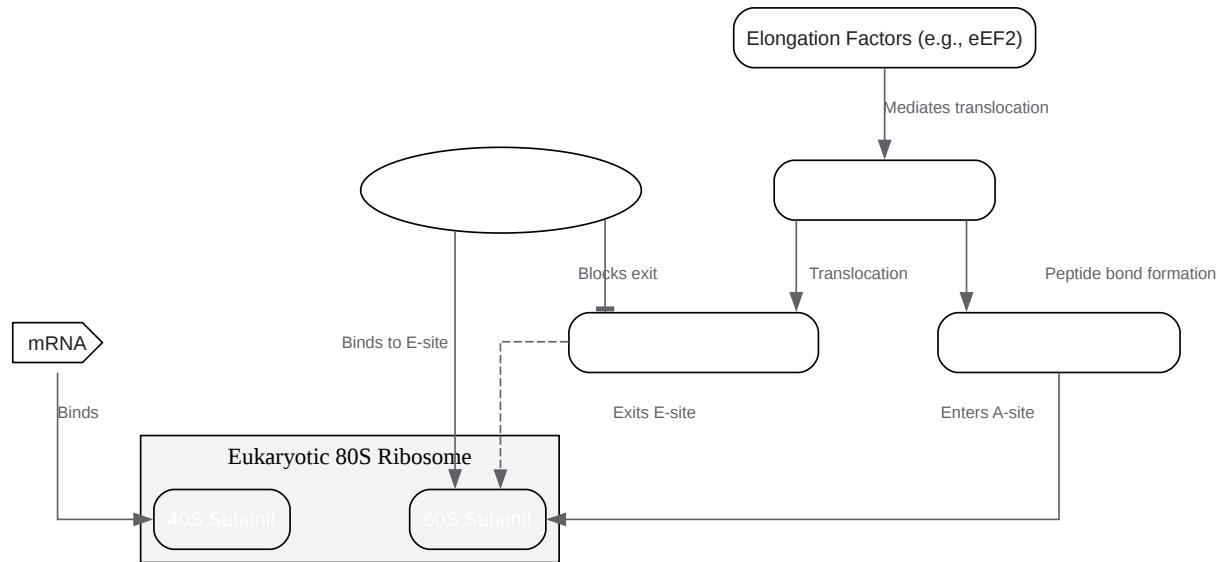
Executive Summary

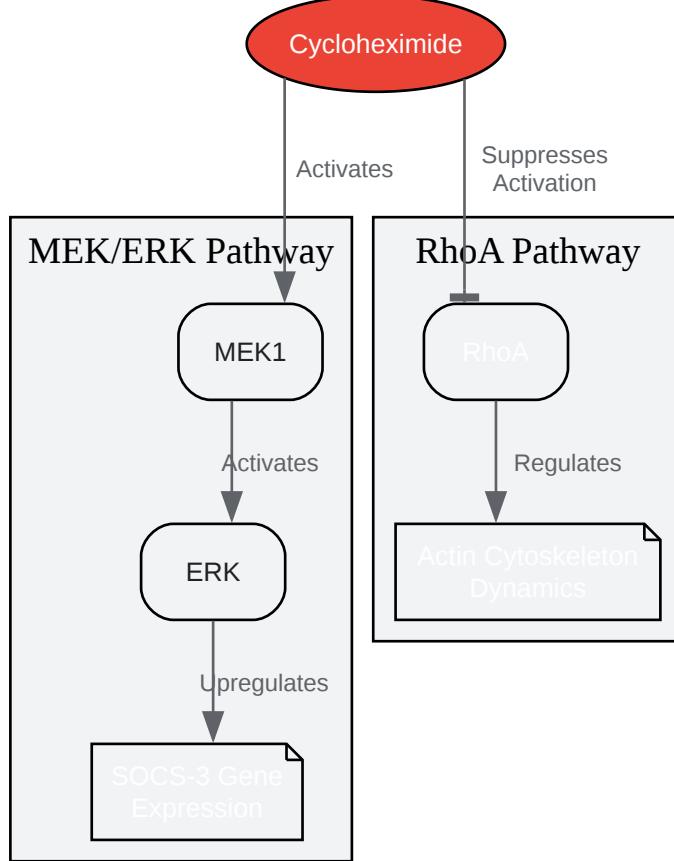
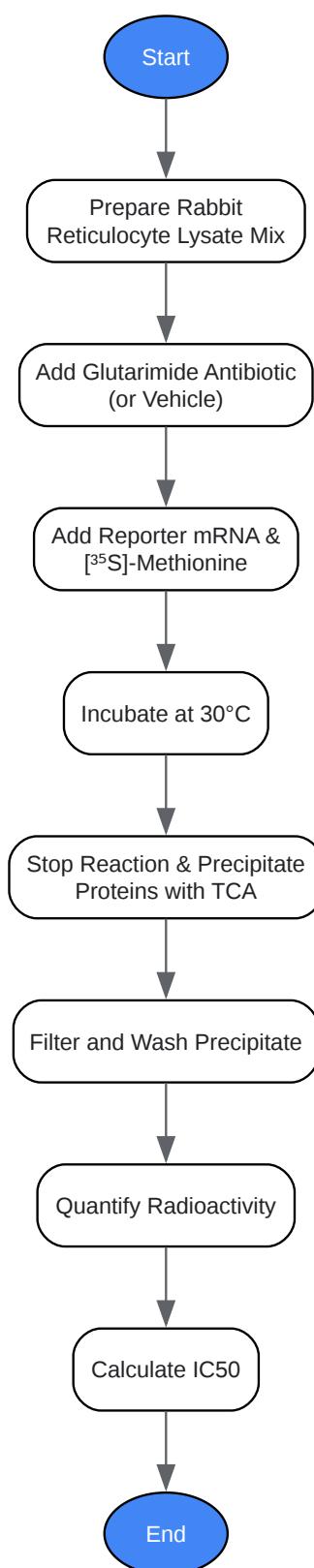
Glutarimide antibiotics are a class of natural products primarily known for their potent inhibition of eukaryotic protein synthesis. While Cycloheximide is the most extensively studied member, a range of other glutarimide compounds, including its stereoisomer **Isocycloheximide**, exhibit diverse biological activities. This guide consolidates available data to facilitate a comparative understanding of their efficacy and mechanisms of action.

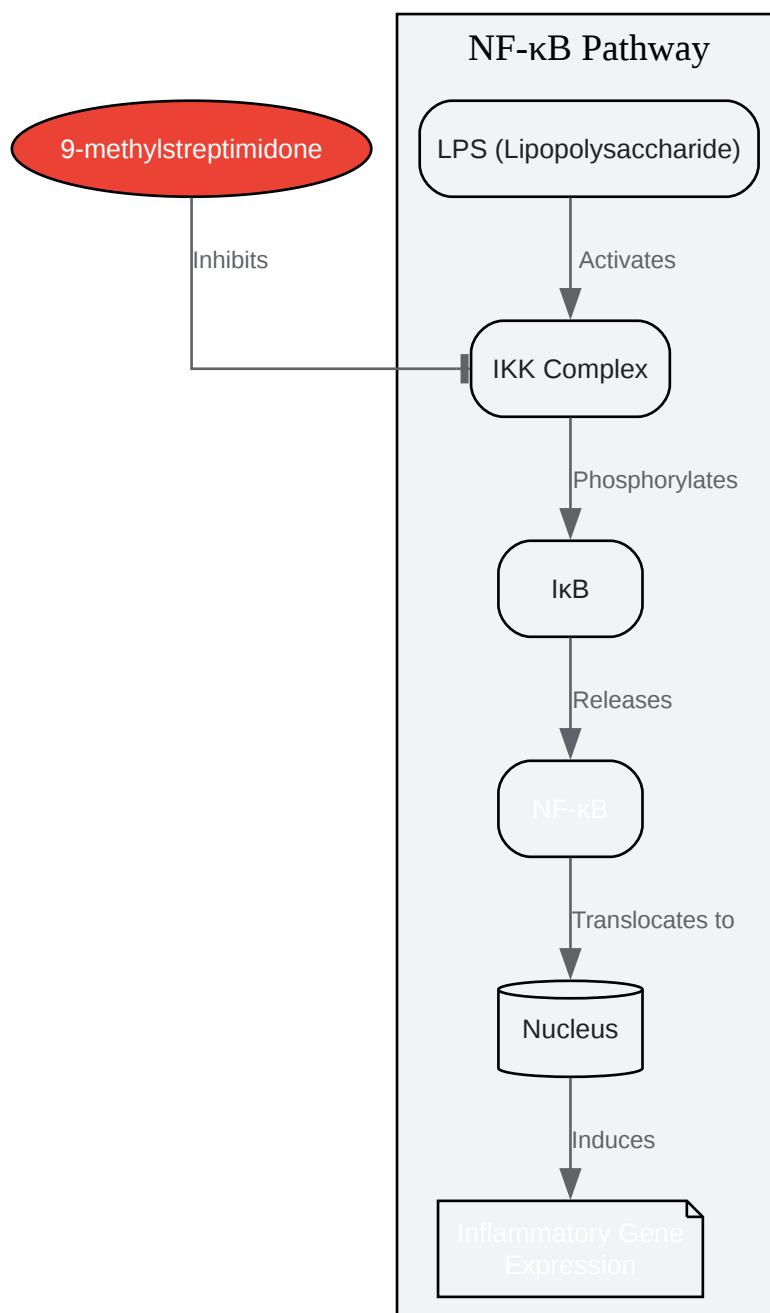
Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for most glutarimide antibiotics is the inhibition of the elongation step in eukaryotic protein synthesis. These molecules typically bind to the E-site of

the 60S ribosomal subunit, interfering with the translocation of tRNA and thereby halting the polypeptide chain elongation.





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